5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide
Description
Properties
IUPAC Name |
5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O6/c1-19-10-7(3-6-4-8(14(16)18)17-23-6)9(15)11-13(12(10)20-2)22-5-21-11/h6H,3-5H2,1-2H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBUGNWLQAPBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123037 | |
| Record name | 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-53-2 | |
| Record name | 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Heterocyclic Compounds
*Estimated based on structural similarity.
Key Observations :
- The benzodioxol moiety, absent in other analogs, may enhance metabolic stability or hydrogen-bonding interactions compared to simpler aryl groups .
- Bromine substitution is common across analogs (e.g., ), suggesting a role in modulating electronic properties or binding affinity.
Spectroscopic Properties
Table 2: Spectroscopic Data for Selected Compounds
Analysis :
- The triazole-thione compound shows characteristic NH and C=N stretches, similar to the carboxamide group in the target compound.
- Bromine’s presence is confirmed by C-Br IR peaks (~533 cm⁻¹) and isotopic patterns in MS.
Pharmacological Potential
- Antimicrobial Activity : A chloro analog in demonstrates antimicrobial properties, suggesting that the target compound’s bromo and benzodioxol groups may offer similar or enhanced activity .
- Hydrogen-Bonding Interactions : The carboxamide group and methoxy substituents could engage in hydrogen bonding, a critical factor in drug-receptor interactions .
Crystallographic and Computational Insights
- SHELX Refinement : Tools like SHELXL () and ORTEP () are widely used for crystallographic analysis of similar heterocycles, enabling precise determination of bond lengths and angles .
- Graph Set Analysis : Hydrogen-bonding patterns in benzodioxol-containing compounds could be analyzed using Etter’s methodology () to predict packing efficiency or stability .
Preparation Methods
Methoxylation and Bromination
Methoxylation is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethylformamide (DMF) at 80°C, yielding 4,7-dimethoxy-1,3-benzodioxol-5-ol. Subsequent bromination employs N-bromosuccinimide (NBS) in acetic acid, selectively introducing a bromine atom at the C4 position. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography affording 4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-ol in 72% yield.
Table 1: Bromination Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | Acetic acid | 25 | 6 | 72 |
| Br₂ | CCl₄ | 40 | 4 | 68 |
Formation of the Dihydroisoxazole Ring
The dihydroisoxazole moiety is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene.
Nitrile Oxide Generation
A hydroxylamine intermediate, generated from 4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-carbaldehyde, is treated with chloramine-T in dichloromethane to form the corresponding nitrile oxide. This reactive species is stabilized using triethylamine.
Cycloaddition with Allyl Carboxamide
The nitrile oxide undergoes cycloaddition with allyl carboxamide in toluene at 110°C, producing the dihydroisoxazole ring. The reaction proceeds via a concerted mechanism, with regioselectivity confirmed by nuclear Overhauser effect (NOE) spectroscopy. The crude product is purified via recrystallization from ethanol, yielding 4,5-dihydro-3-isoxazolecarboxamide derivatives in 65–78% yield.
Table 2: Cycloaddition Optimization
| Dipolarophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Allyl carboxamide | Toluene | None | 65 |
| Allyl carboxamide | DMF | CuI | 78 |
Introduction of the Carboxamide Group
The final step involves the conversion of a nitrile intermediate to the carboxamide functionality.
Hydrolysis and Amidation
The nitrile group at the C3 position of the dihydroisoxazole is hydrolyzed using hydrogen peroxide in the presence of sodium hydroxide, yielding the corresponding carboxylic acid. Subsequent amidation is achieved via coupling with ammonium chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and column chromatography to isolate the target compound in 85% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
The structure of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide is validated by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
-
¹H NMR (500 MHz, DMSO-d₆): δ 6.82 (s, 1H, benzodioxol-H), 4.50 (dd, 2H, CH₂), 3.89 (s, 6H, OCH₃), 3.35 (t, 2H, CH₂).
-
HRMS: m/z calculated for C₁₅H₁₆BrN₂O₆ [M+H]⁺: 449.0474, found: 449.0476.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide?
- Methodological Answer : Synthesis typically involves condensation reactions and controlled copolymerization. For example, intermediates like 4-bromo-6,7-dimethoxy-1,3-benzodioxole derivatives can be functionalized via nucleophilic substitution or cross-coupling reactions. The isoxazole ring is constructed using cyclization strategies, such as reacting hydroxylamine with diketones or via 1,3-dipolar cycloaddition. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidation or incomplete ring closure .
Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data are collected using synchrotron or laboratory sources. Structure solution employs direct methods (e.g., SHELXS) and refinement via SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular geometry, while hydrogen-bonding patterns are analyzed using graph set theory to classify motifs like or .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituents on the benzodioxol and isoxazole rings. Coupling constants () distinguish diastereotopic protons in the dihydroisoxazole moiety.
- MS : High-resolution ESI-MS confirms molecular weight and bromine isotope patterns.
- IR : Stretching frequencies (e.g., C=O at ~1680 cm) validate carboxamide functionality. Cross-validation with computational spectroscopy (DFT) resolves ambiguities .
Advanced Research Questions
Q. How are conformational dynamics of the dihydroisoxazole ring analyzed computationally?
- Methodological Answer : Ring puckering coordinates (, , ) quantify non-planarity using Cremer-Pople parameters. Molecular dynamics (MD) simulations with force fields like OPLS-AA predict low-energy conformers. Torsion angle distributions from crystallographic data (e.g., Cambridge Structural Database) benchmark computational models, while QTAIM analysis identifies critical bond critical points in electron density maps .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., solution vs. solid-state conformers). Strategies include:
- Variable-temperature NMR to probe ring-flipping barriers.
- Hirshfeld surface analysis to assess packing forces influencing solid-state geometry.
- Hybrid refinement (SHELXL + DFT) to reconcile bond lengths/angles with experimental data .
Q. How do hydrogen-bonding networks influence supramolecular aggregation in this compound?
- Methodological Answer : Graph set analysis (Etter’s rules) classifies intermolecular interactions (e.g., N–H···O=C chains). Synthons like carboxamide dimers () guide cocrystal design. Lattice energy calculations (PIXEL method) quantify contributions from H-bonds vs. van der Waals interactions. Disruption of aggregation via solvent polarity modulation can be studied via solubility assays .
Q. What in vitro assays evaluate the biological activity of this carboxamide derivative?
- Methodological Answer :
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cellular uptake : Confocal microscopy with fluorescent analogs or LC-MS quantification of intracellular concentrations.
- Metabolic stability : Microsomal incubation (CYP450 enzymes) with HPLC-MS/MS monitoring of degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
